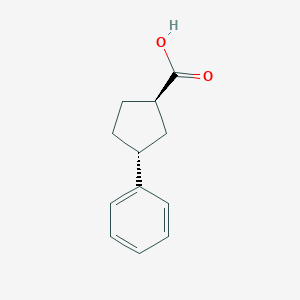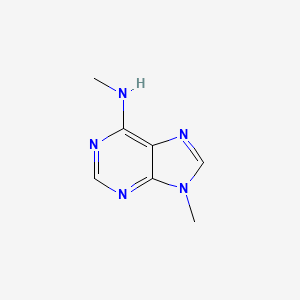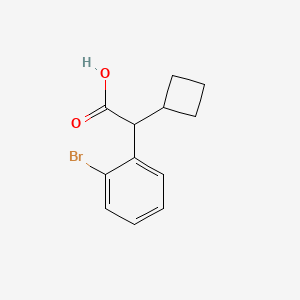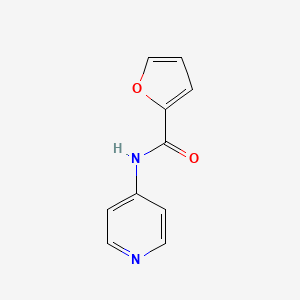
4-bromo-3-methoxy-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-methoxy-1H-pyrazole-5-carboxylic acid (4-Br-3-OMe-Pyz-5-COOH) is an organic compound used in laboratory experiments and research studies. It is a versatile compound that can be used for a variety of purposes, including synthesis and scientific research applications. It is a brominated derivative of pyrazole-5-carboxylic acid, which is an important building block for the synthesis of organic compounds. The compound has a molecular formula of C5H5BrNO3 and a molecular weight of 184.02 g/mol.
Mecanismo De Acción
4-Br-3-OMe-Pyz-5-COOH is a versatile compound that can be used in a variety of reactions. It can be used in the synthesis of organic compounds, as well as in the synthesis of pharmaceuticals and agrochemicals. The mechanism of action of 4-Br-3-OMe-Pyz-5-COOH is based on its ability to act as an electrophile in nucleophilic substitution reactions. In these reactions, the 4-Br-3-OMe-Pyz-5-COOH molecule is attacked by a nucleophile, such as an alcohol or an amine, and the resulting product is a new organic compound.
Biochemical and Physiological Effects
4-Br-3-OMe-Pyz-5-COOH is a versatile compound that has been used in a variety of laboratory experiments and research studies. It has been used in the synthesis of various organic compounds, as well as in the synthesis of pharmaceuticals and agrochemicals. However, there is limited information on the biochemical and physiological effects of 4-Br-3-OMe-Pyz-5-COOH. Studies have shown that 4-Br-3-OMe-Pyz-5-COOH is not toxic when used in laboratory experiments and research studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Br-3-OMe-Pyz-5-COOH is a versatile compound that has many advantages for laboratory experiments and research studies. It is a stable compound that is easy to synthesize and use in a variety of reactions. In addition, 4-Br-3-OMe-Pyz-5-COOH is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using 4-Br-3-OMe-Pyz-5-COOH in laboratory experiments and research studies. It is a brominated compound, which means that it is highly reactive and can react with other compounds, such as amines and alcohols, if not handled properly. In addition, 4-Br-3-OMe-Pyz-5-COOH is a volatile compound and can easily evaporate if not stored properly.
Direcciones Futuras
The use of 4-Br-3-OMe-Pyz-5-COOH in laboratory experiments and research studies is an area of ongoing research. Future research could focus on the synthesis of new organic compounds using 4-Br-3-OMe-Pyz-5-COOH as a building block. In addition, further research could focus on the biochemical and physiological effects of 4-Br-3-OMe-Pyz-5-COOH, as well as its potential applications in the pharmaceutical and agrochemical industries. Finally, research could focus on the development of new methods for the synthesis of 4-Br-3-OMe-Pyz-5-COOH, as well as the development of new methods for its use in laboratory experiments and research studies.
Métodos De Síntesis
4-Br-3-OMe-Pyz-5-COOH can be synthesized using a variety of methods. The most common method is the reaction of 4-bromo-3-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base, such as potassium carbonate. This reaction produces the desired compound in high yields. Other methods, such as the reaction of 4-bromo-3-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a Lewis acid, can also be used to synthesize 4-Br-3-OMe-Pyz-5-COOH.
Aplicaciones Científicas De Investigación
4-Br-3-OMe-Pyz-5-COOH is a versatile compound that is widely used in scientific research. It is used in the synthesis of various organic compounds, such as pyrazolones, pyrazolines, and pyrazolidines. It is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of polymers. In addition, 4-Br-3-OMe-Pyz-5-COOH has been used in the synthesis of dyes, pigments, and other organic compounds.
Propiedades
IUPAC Name |
4-bromo-3-methoxy-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O3/c1-11-4-2(6)3(5(9)10)7-8-4/h1H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRZJYWPIGJXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)



![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)

![5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6619316.png)

![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)



![4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B6619366.png)
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)